1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride
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Overview
Description
1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride is a heterocyclic organic compound with the molecular formula C32H22O3 and a molecular weight of 454.51528 g/mol . It is known for its unique structure, which includes four phenyl groups attached to a phthalic anhydride core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride can be synthesized through the reaction of cis-butenedioic anhydride with tetraphenylcyclopentadienone . The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process generally follows similar principles as laboratory-scale synthesis, with adjustments for larger-scale production. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-dihydro-3,4,5,6-tetraphenylphthalic anhydride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, which can influence biological processes and chemical reactions. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphthalic anhydride: A closely related compound with similar structural features.
Tetraphenylcyclopentadienone: Another compound with multiple phenyl groups attached to a central core.
Uniqueness
1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride is unique due to its specific arrangement of phenyl groups and the presence of the phthalic anhydride core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride (CAS No. 6971-41-1) is a synthetic organic compound with significant potential in various biological applications. Its unique molecular structure, characterized by a high degree of phenyl substitution, suggests interesting interactions with biological systems. This article compiles the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C32H22O3
- Molecular Weight : 454.515 g/mol
- Synonyms :
- 3a,7a-Dihydro-4,5,6,7-tetraphenyl-1,3-isobenzofurandione
- 4,5,6,7-Tetraphenyl-3a,7a-dihydroisobenzofuran-1,3-dione
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. It effectively scavenges free radicals and protects cellular components from oxidative damage.
Anti-inflammatory Effects
In vitro studies suggest that it can modulate inflammatory pathways. The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes.
Anticancer Potential
Preliminary investigations into its anticancer properties reveal that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of multiple phenyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS).
- Enzyme Inhibition : It shows inhibitory action on key enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : This compound may influence the expression of genes related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
Study | Findings |
---|---|
Zhang et al. (2020) | Demonstrated strong antioxidant capacity in cellular models; reduced oxidative stress markers significantly. |
Liu et al. (2021) | Reported anti-inflammatory effects through inhibition of NF-kB pathway activation in macrophages. |
Chen et al. (2022) | Induced apoptosis in human breast cancer cells via mitochondrial pathway activation; increased caspase-3 activity was observed. |
Properties
CAS No. |
6971-41-1 |
---|---|
Molecular Formula |
C32H22O3 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C32H22O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20,29-30H |
InChI Key |
SDIBWMJFIDQLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3C2C(=O)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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